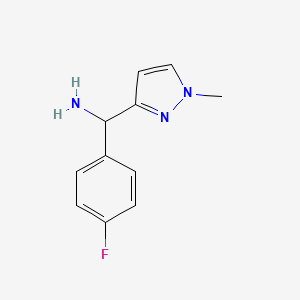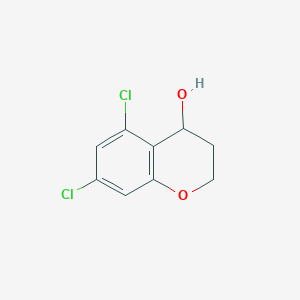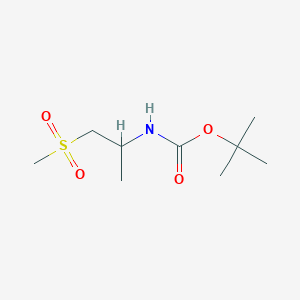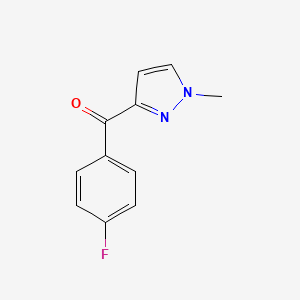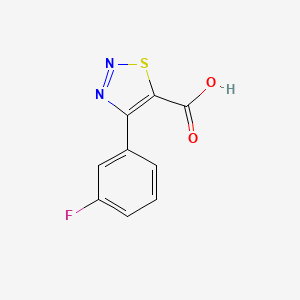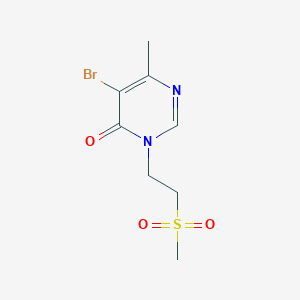
5-Bromo-3-(2-methanesulfonylethyl)-6-methyl-3,4-dihydropyrimidin-4-one
Vue d'ensemble
Description
5-Bromo-3-(2-methanesulfonylethyl)-6-methyl-3,4-dihydropyrimidin-4-one, commonly referred to as 5-BMS-6-MDP, is an organic compound with a variety of uses in scientific research. It is a brominated derivative of 6-methyl-3,4-dihydropyrimidin-4-one, which is a type of heterocyclic compound. 5-BMS-6-MDP has been used in a range of scientific applications, including synthesis, drug development, and as a reagent in biochemical and physiological experiments. This compound has a number of advantages over other compounds in its class, and its use in research is expected to continue to expand in the future.
Applications De Recherche Scientifique
Solubility Studies
- The solubility of dihydropyrimidinone derivatives, closely related to 5-Bromo-3-(2-methanesulfonylethyl)-6-methyl-3,4-dihydropyrimidin-4-one, has been studied in various solvents, revealing significant variations in solubility based on structural differences. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Z. Ji, 2015).
Green Synthesis Methods
- Microwave-assisted, catalyst-free synthesis methods have been developed for dihydropyrimidin-2(1H)-one derivatives, demonstrating a more environmentally friendly approach to producing these compounds (Minaxi S. Maru, 2016).
Chemical Reactivity and Derivative Synthesis
- Investigations into the chemical reactivity of various positions in dihydropyrimidine compounds have led to the synthesis of new derivatives, expanding the chemical diversity and potential applications of these molecules (H. Namazi, Y. Mirzaei, H. Azamat, 2001).
Molecular Structure Studies
- The molecular structures of dihydropyrimidin-2(1H)-one and its derivatives have been characterized, providing insights into their potential biological activities and applications (M. Kolosov, V. Orlov, 2008).
Biological Activity Exploration
- Research on derivatives of dihydropyrimidin-2(1H)-one has explored their antimicrobial activities, suggesting potential pharmaceutical applications (V. L. Ranganatha, T. Prashanth, H. Patil, D. G. Bhadregowda, C. Mallikarjunaswamy, 2018).
Drug Design and Synthesis
- Dual inhibitors of thymidylate synthase and dihydrofolate reductase have been synthesized using 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffolds, showcasing the potential for designing potent therapeutic agents (A. Gangjee, Yibin Qiu, Wei Li, R. Kisliuk, 2008).
Propriétés
IUPAC Name |
5-bromo-6-methyl-3-(2-methylsulfonylethyl)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3S/c1-6-7(9)8(12)11(5-10-6)3-4-15(2,13)14/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZFIYOLIJXCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=N1)CCS(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




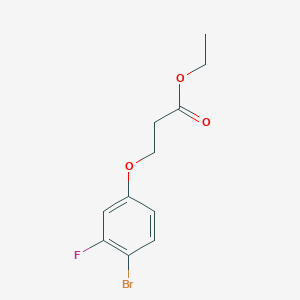
![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)
![4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole](/img/structure/B1444205.png)
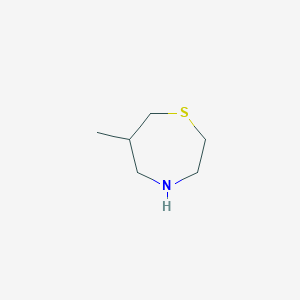
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine](/img/structure/B1444208.png)
